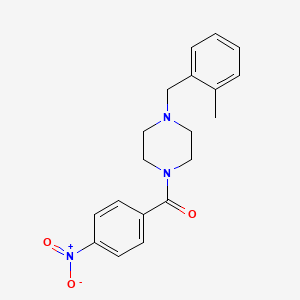

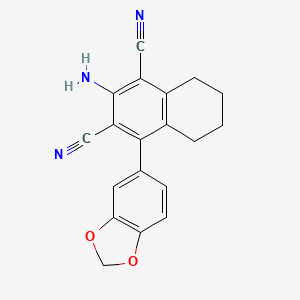

1-(2-methylbenzyl)-4-(4-nitrobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic addition reactions, condensation, and functional group transformations. For example, novel sets of piperazine derivatives have been synthesized by reacting benzoyl isothiocyanate with piperazine at reflux temperature, demonstrating the compound's capability to undergo nucleophilic addition (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

Molecular structure characterization of piperazine derivatives, including X-ray diffraction studies, reveals critical insights into their conformation and intramolecular interactions. The crystallographic analysis often shows weak intermolecular hydrogen bonds and π-stacking interactions that stabilize the molecular structure and influence its reactivity and properties (Jotani, Wardell, & Tiekink, 2018).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including alkylation, reduction, and condensation, leading to a wide range of derivatives with diverse chemical properties. For instance, 1-(2,3-dichlorophenyl)piperazine synthesis involves multiple steps, including alkylation and reduction, demonstrating the compound's versatile reactivity (Quan, 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. The polymorphism seen in these compounds, for instance, highlights the significant role of molecular conformation in determining their physical state and stability (Jotani, Wardell, & Tiekink, 2018).

Chemical Properties Analysis

The chemical properties of "1-(2-methylbenzyl)-4-(4-nitrobenzoyl)piperazine" and its derivatives, such as reactivity towards various organic reactions, are pivotal for their applications in drug design and material science. These properties are defined by their functional groups, electron distribution, and molecular structure, enabling targeted modifications for specific applications (Ahmed, Molvi, & Khan, 2017; Quan, 2006).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, novel compounds derived from piperazine carboxamides and bearing specific substitutions have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Similarly, derivatives linked via a piperazine moiety have demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs in some cases (Mekky & Sanad, 2020).

Synthesis and Characterization of Novel Derivatives

Research has also focused on the synthesis and characterization of novel piperazine derivatives for various scientific applications. For example, novel piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents, demonstrating significant properties in this regard (Suryavanshi & Rathore, 2017). The structural versatility of piperazine compounds allows for the development of derivatives with targeted biological activities, offering potential leads for new therapeutic agents.

Bioorthogonal Labeling and Structural Studies

Piperazine derivatives have also been explored for their potential in bioorthogonal labeling and structural studies. Novel functionalized piperazine derivatives have been synthesized and characterized, with applications in bioorthogonal labeling for future scientific research (Mamat et al., 2016). This highlights the compound's utility in facilitating advanced biochemical studies and the development of diagnostic tools.

Eigenschaften

IUPAC Name |

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)19(23)16-6-8-18(9-7-16)22(24)25/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPLCMPYQSANLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974763 |

Source

|

| Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5934816 | |

CAS RN |

5934-81-6 |

Source

|

| Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)